1-Vinylpyrene
Overview
Description
1-Vinylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H12. It is a derivative of pyrene, where a vinyl group is attached to the first position of the pyrene ring. This compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Preparation Methods
1-Vinylpyrene can be synthesized through several methods. One common approach involves the reaction of 1-acetylpyrene with aluminum isopropoxide in the presence of hydroquinone, using xylene as a solvent at temperatures between 130°C and 150°C . This method provides a high yield of this compound. Another method involves the reduction of 1-acetylpyrene to 1-(α-hydroxyethyl)pyrene, followed by dehydration to form this compound .
Chemical Reactions Analysis
1-Vinylpyrene undergoes various chemical reactions, including:
Photocycloaddition: It reacts with 4-dimethylaminostyrene under photoirradiation to form cyclobutane derivatives.
Electrophilic Aromatic Substitution: The pyrene nucleus is activated towards electrophilic aromatic substitution at the 1, 3, 6, and 8 positions.
Polymerization: This compound can be polymerized to form poly(this compound), which exhibits unique photophysical properties.
Scientific Research Applications
1-Vinylpyrene is used in various scientific research applications:
Photophysical Studies: Its unique fluorescence properties make it valuable in studying photophysical processes in polymers.
Material Science: It is used in the synthesis of materials with specific electronic and photophysical properties.
Biological Studies: Its ability to form excimers and its fluorescence properties are utilized in biological imaging and sensing applications.
Mechanism of Action
The mechanism of action of 1-vinylpyrene involves its ability to form excimers and undergo photophysical transitions. The compound exhibits efficient formation and emission of nonequilibrium-geometry pyrene excimers, which are studied for their radiative and radiationless transition mechanisms .
Comparison with Similar Compounds
1-Vinylpyrene is compared with other vinyl-substituted polycyclic aromatic hydrocarbons, such as vinyl-naphthalene and vinyl-anthracene. Its unique properties include a higher tendency to form excimers and its specific fluorescence characteristics . Similar compounds include:
- Vinyl-naphthalene
- Vinyl-anthracene
- Vinyl-phenanthrene
These compounds share similar structural features but differ in their photophysical and electronic properties, making this compound unique in its applications .
Properties
IUPAC Name |
1-ethenylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMHMYHJGDAHKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25120-43-8 | |
Record name | Pyrene, 1-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25120-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90168961 | |
Record name | 1-Vinylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17088-21-0 | |
Record name | 1-Ethenylpyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17088-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Vinylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Vinylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-VINYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8HS8V7NH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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